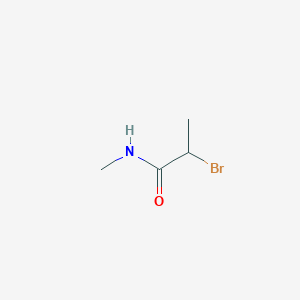

2-Bromo-N-methylpropanamide

CAS No.: 74538-22-0

Cat. No.: VC5434411

Molecular Formula: C4H8BrNO

Molecular Weight: 166.018

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74538-22-0 |

|---|---|

| Molecular Formula | C4H8BrNO |

| Molecular Weight | 166.018 |

| IUPAC Name | 2-bromo-N-methylpropanamide |

| Standard InChI | InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |

| Standard InChI Key | ALSQAGFRBPHNIQ-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC)Br |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure consists of a propanamide chain substituted with a bromine atom at the second carbon and a methyl group on the nitrogen (Figure 1). Key bond angles and lengths include:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 145–149°C | |

| Boiling Point | 240°C (estimated) | |

| Density | 1.5 g/cm³ | |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |

Synthetic Routes

Halogenation of N-Methylpropanamide

The most common method involves bromination of N-methylpropanamide using bromine (Br₂) in dichloromethane at 0–5°C . The reaction proceeds via electrophilic substitution:

Yield: 70–85% after purification by recrystallization.

Nucleophilic Substitution

Alternative routes employ nucleophilic displacement of α-bromo precursors. For example, reaction of 2-bromo-2-methylpropanoyl bromide with methylamine yields the target compound :

Chemical Reactivity

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

This reaction is pivotal in synthesizing azide derivatives for click chemistry .

Reduction and Oxidation

-

Reduction with LiAlH₄ yields N-methylpropanamine.

-

Oxidation using KMnO₄ forms N-methylpropanoic acid.

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), elimination produces N-methylacrylamide, a monomer for polymer synthesis :

Applications in Scientific Research

Polymer Chemistry

2-Bromo-N-methylpropanamide serves as an initiator in atom transfer radical polymerization (ATRP). For example, it facilitates the synthesis of poly(methyl methacrylate) with controlled molecular weight (Đ = 1.2–1.5) .

Pharmaceutical Intermediates

The compound is a precursor to α-fluoroamides, which exhibit antimicrobial activity. A 2020 study demonstrated its use in synthesizing fluorinated protease inhibitors .

Enzyme Studies

In biocatalysis, haloalkane dehalogenases catalyze the enantioselective hydrolysis of this compound to produce (S)-α-hydroxyamides (ee > 95%) .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Comparison with Analogous Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume